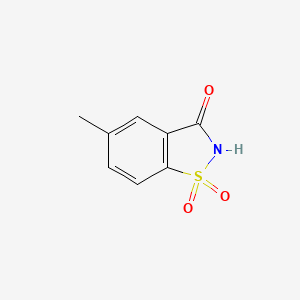

5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-5-2-3-7-6(4-5)8(10)9-13(7,11)12/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUKCJHNIOIUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One and Its Precursors

Classical and Contemporary Approaches to the 1,2-Benzothiazol-3-one (B13843974) Core Synthesis

The formation of the 1,2-benzothiazol-3-one skeleton is a critical step, with methods evolving from harsh classical procedures to more refined modern techniques.

The creation of the essential N-S bond in the thiazolone ring is the cornerstone of the core synthesis.

Classical Routes: A historically significant method for preparing the unoxidized 1,2-benzisothiazol-3(2H)-one core involves the cyclization of 2,2'-dithiobisbenzamide or related derivatives. chemicalbook.com For example, a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide can be heated in the presence of a manganese catalyst and oxygen to induce oxidative cyclization, affording the benzisothiazolone product in high yield. chemicalbook.com Another pathway starts with 2,2'-dithio-bis-benzoyl chloride, which is treated with chlorine to cleave the disulfide bond, followed by cyclization with ammonia (B1221849).

Contemporary Routes: Modern synthetic chemistry has introduced more efficient and milder methods. A notable approach involves starting with 2-chlorobenzamide (B146235), which undergoes a thiolation reaction with a sulfur source. The resulting 2-mercaptobenzamide intermediate can then undergo an oxidative cyclization in a "one-pot" sequence to form 1,2-benzisothiazol-3-one. google.com This method avoids the isolation of intermediates, streamlining the process.

The defining feature of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is the sulfone group (1,1-dioxo), which imparts the characteristic chemical properties associated with saccharin (B28170) derivatives. This moiety can be formed either by building the ring from a precursor already containing a sulfonic acid group or by oxidizing the sulfur atom of a pre-formed 1,2-benzisothiazol-3-one ring.

The foundational Remsen-Fahlberg synthesis of saccharin itself starts with o-toluenesulfonamide, where the sulfur is already in the +6 oxidation state. researchgate.net The amide is oxidized (originally with potassium permanganate), leading to the cyclization that forms the 1,1-dioxo heterocycle.

Alternatively, and more relevant to modern multi-step syntheses, the 1,2-benzisothiazol-3-one intermediate can be directly oxidized to the 1,1-dioxo state. A variety of oxidizing agents can accomplish this transformation. google.com While strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective, they generate significant heavy metal waste. google.com More contemporary protocols favor oxidants such as hydrogen peroxide (H₂O₂), oxygen (O₂), or peracetic acid, often in the presence of a catalyst, which are considered environmentally cleaner. google.com

Comparison of Oxidation Protocols for the Sulfone Moiety

| Oxidant | Typical Conditions | Key Byproducts | Environmental Consideration |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, often basic or neutral | MnO₂ (solid) | High; generates solid manganese waste. |

| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., Jones oxidation) | Cr(III) salts (aqueous) | Very high; generates toxic chromium waste. google.com |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal complex) | Water (H₂O) | Low; water is the only byproduct. google.com |

| Oxygen (O₂) / Air | Requires catalyst, elevated temperature/pressure | None (if reaction is clean) | Very low; utilizes air as the oxidant. google.com |

Regioselective Introduction of the Methyl Group at the 5-Position

The introduction of the methyl group at the C-5 position of the aromatic ring is a challenge of regioselectivity. Direct C-H methylation of the saccharin scaffold is not a synthetically viable route due to the electronic deactivation of the aromatic ring and the difficulty in controlling the position of substitution.

The most effective and common strategy is to begin the synthesis with a commercially available precursor that already contains the methyl group in the correct position. For the synthesis of 5-methylsaccharin, a logical starting material would be 4-methylanthranilic acid (2-amino-4-methylbenzoic acid).

A plausible synthetic pathway analogous to the Maumee synthesis of saccharin would be: wikipedia.orggoogle.com

Diazotization: 4-methylanthranilic acid is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to install a sulfonyl chloride group, yielding 2-carboxy-5-methylbenzenesulfonyl chloride.

Amidation/Cyclization: The intermediate is subsequently reacted with ammonia (NH₃), which attacks the sulfonyl chloride and displaces the chloride. The resulting sulfonamide then undergoes intramolecular condensation (loss of water) to close the ring, forming this compound.

This precursor-based approach ensures that the methyl group is unambiguously located at the C-5 position, bypassing the challenges of direct functionalization.

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign, efficient, and sustainable.

Efforts to make the synthesis of saccharin and its derivatives greener focus on reducing solvent use and employing catalytic systems.

One-Pot Synthesis: As described in a patented process, converting 2-chlorobenzamide through thiolation and oxidative cyclization to 1,2-benzisothiazol-3-one without isolating the intermediates is a key green improvement. google.com This reduces solvent usage for purification and minimizes waste. The ability to recycle the organic solvents used in the process further enhances its sustainability. google.com

Catalytic Oxidation: The use of catalysts in the oxidation step (Section 2.1.2) is a cornerstone of green chemistry. Catalytic systems that allow for the use of molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable because their only byproduct is water. google.com This stands in stark contrast to classical stoichiometric oxidants like permanganate or chromate. google.com

Electrochemical Methods: Electrochemical synthesis represents an advanced green methodology where electrons act as the "reagent," often eliminating the need for harsh chemical oxidants or reductants entirely. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.

Summary of Synthetic Strategies for the Saccharin Core

| Strategy | Typical Starting Material | Key Steps | Primary Byproducts |

|---|---|---|---|

| Remsen-Fahlberg | o-Toluenesulfonamide | Oxidation of methyl group; Cyclization | Oxidant-derived waste (e.g., MnO₂) |

| Maumee Process | Methyl Anthranilate | Diazotization; Sulfonylation (with SO₂); Chlorination; Cyclization (with NH₃) | N₂, NaCl, HCl, H₂O wikipedia.orggoogle.com |

| Mercaptobenzamide Route | 2-Chlorobenzamide | Thiolation; Oxidative Cyclization; S-Oxidation | NaCl, H₂O (with H₂O₂ oxidant) google.com |

Preparative Scale Synthesis and Optimization Techniques

The large-scale synthesis of this compound is not extensively detailed in publicly available literature as a distinct process. However, the synthesis can be extrapolated from established industrial methods for saccharin production, primarily the Remsen-Fahlberg process, adapted for a methylated precursor. This process typically involves the oxidation of a substituted o-toluenesulfonamide. For the 5-methyl derivative, the logical starting material is 4-methyl-o-toluenesulfonamide.

An alternative preparative route involves the intramolecular cyclization of a suitable precursor like 2-mercapto-4-methylbenzamide. nih.gov Various methods have been developed for the synthesis of the core benzo[d]isothiazol-3(2H)-one ring, which can then be oxidized to the final 1,1-dioxide product. nih.govnih.gov

A key step in many synthetic strategies is the formation of the N-S bond to close the isothiazole (B42339) ring. Copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides under an oxygen atmosphere provides an efficient route to benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Another approach is an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides, which can produce the desired ring system in moderate to good yields. nih.gov

Once the 5-methyl-1,2-benzisothiazol-3(2H)-one intermediate is formed, the final step is the oxidation of the sulfur atom. The use of oxidizing agents like Selectfluor has been shown to be effective for the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) on a gram scale, with yields as high as 92%, and this method avoids the need for traditional column chromatography for purification. nih.gov Further oxidation would yield the target 1,1-dioxide.

Optimization of these synthetic routes for preparative scale production focuses on several key parameters:

Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in oxidation reactions, careful control of temperature is necessary to prevent over-oxidation or decomposition of the starting material.

Catalyst and Reagent Stoichiometry: The choice of catalyst and the precise molar ratios of reactants are optimized to maximize yield and minimize by-product formation. For cyclization reactions, the efficiency of the catalyst (e.g., copper salts) is paramount. nih.gov

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields, as well as the ease of product isolation and purification.

Work-up and Purification: For large-scale synthesis, purification methods such as recrystallization are preferred over chromatographic techniques. The development of a process where the product precipitates from the reaction mixture in high purity is a significant optimization goal. thieme-connect.de

Below is a representative data table for a plausible multi-step synthesis on a preparative scale, based on analogous reactions.

Interactive Data Table: Representative Preparative Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Scale | Yield (%) | Research Findings |

| 1 | Sulfonylation of p-Toluidine | Chlorosulfonic acid, low temperature | Molar | High | Starting with a readily available methylated precursor is key. |

| 2 | Amination | Aqueous ammonia | Molar | Good | Formation of the crucial 4-methyl-o-toluenesulfonamide intermediate. |

| 3 | Oxidation/Cyclization | Oxidizing agent (e.g., KMnO₄, CrO₃), acidic or basic conditions | Gram to Kilogram | Moderate to High | This is the core of the Remsen-Fahlberg method, adapted for the methylated analogue. Optimization of oxidant amount and temperature is critical to prevent ring cleavage. thieme-connect.de |

| 4 | Purification | Recrystallization from a suitable solvent (e.g., aqueous ethanol) | Gram to Kilogram | High Purity | Avoids costly and time-consuming chromatography on a large scale. thieme-connect.de |

Chemical Reactivity and Mechanistic Studies of 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One

Investigations into Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one is characterized by its ambident nucleophilic nature and its susceptibility to electrophilic attack at various positions. The nitrogen atom of the sulfonamide and the exocyclic oxygen of the carbonyl group are the primary nucleophilic centers.

The nitrogen atom, being part of a sulfonamide, is acidic (the pKa of saccharin (B28170) is 1.6) and can be deprotonated to form a highly nucleophilic saccharinate anion. wikipedia.orgrsc.org This anion can then react with a variety of electrophiles. Alkylation reactions, for instance, can occur at either the nitrogen or the carbonyl oxygen, leading to N-substituted or O-substituted products, respectively. nih.govacs.org The regioselectivity of this alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, and the counter-ion. acs.org For example, the reaction of sodium saccharin with ethyl iodide in dimethylformamide (DMF) predominantly yields the N-ethyl derivative. acs.org

The carbonyl oxygen can also act as a nucleophilic center, particularly in reactions with hard electrophiles. However, reactions at the nitrogen atom are more common.

From an electrophilic standpoint, the carbonyl carbon is a primary site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent sulfonyl group enhances the electrophilicity of this carbon. Amines, for example, can react with the parent saccharin to yield N-substituted-3-amino-1,2-benzisothiazole-1,1-dioxides. acs.org It is anticipated that this compound would undergo similar reactions.

Furthermore, derivatives of saccharin have been employed as electrophilic reagents themselves. For instance, N-halosaccharins, such as N-bromosaccharin and N-iodosaccharin, serve as effective sources of electrophilic halogens for various transformations. rsc.org

Reaction Kinetics and Thermodynamic Characterization of Transformations

The degradation kinetics of saccharin in aqueous solution by electrochemically generated hydroxyl radicals has been shown to follow pseudo-first-order kinetics. researchgate.net The absolute rate constant for the hydroxylation reaction of saccharin was determined to be (1.85 ± 0.01) × 10⁹ M⁻¹s⁻¹. researchgate.net The introduction of a methyl group at the 5-position is unlikely to significantly alter this rate.

Thermodynamic data for saccharin binding to various carbonic anhydrase isoforms have been determined using techniques like fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC). researchgate.net These studies provide Gibbs free energies of binding, which are crucial for understanding the stability of the resulting complexes. researchgate.net While these are biological interactions, the underlying thermodynamic principles are applicable to its chemical transformations.

The thermal behavior of sodium saccharin has been investigated, revealing different polymorphic forms and their interconversions at specific temperatures. researchgate.net For instance, the hydrated monoclinic form converts to the triclinic form at 82 °C. researchgate.net Such phase transitions are governed by thermodynamic parameters.

The following table summarizes key kinetic and thermodynamic data for saccharin, which can be considered indicative for its 5-methyl derivative.

| Parameter | Value | Method | Compound |

| Rate Constant (Hydroxylation) | (1.85 ± 0.01) × 10⁹ M⁻¹s⁻¹ | Competition Kinetics | Saccharin |

| pKa | 1.6 | Potentiometry | Saccharin |

| Melting Point | 228.8 to 229.7 °C | Not specified | Saccharin |

Rearrangement Reactions Involving the Benzothiazol-3-one Skeleton

The rigid benzothiazol-3-one framework can undergo rearrangement reactions under specific conditions, leading to the formation of new heterocyclic systems.

Intramolecular Rearrangements (e.g., Chapman-type)

A notable intramolecular rearrangement observed in saccharin derivatives is the thermal conversion of O-alkylated saccharins to their more stable N-alkylated isomers. acs.org This transformation is considered a form of the Chapman-Mumm rearrangement. acs.org For example, O-ethylsaccharin, when heated, rearranges to N-ethylsaccharin. acs.org This reaction proceeds through a proposed four-membered cyclic transition state. It is highly probable that O-alkyl derivatives of this compound would undergo a similar thermal rearrangement.

Base-Induced Rearrangements and Ring Transformations

While specific base-induced rearrangements of the this compound skeleton are not well-documented, the reactivity of related systems suggests possibilities for such transformations. Strong bases can promote ring-opening of the benzothiazole (B30560) ring, followed by recyclization to form different heterocyclic structures. The acidic nature of the N-H bond in the parent compound makes it susceptible to deprotonation, which can be the initial step in base-catalyzed reactions.

Studies on Oxidative and Reductive Transformations

The this compound molecule contains functional groups that can participate in both oxidative and reductive processes.

N-halosaccharin derivatives, formed by the reaction of saccharin with halogenating agents, are effective oxidizing agents. rsc.org For example, N-bromosaccharin can be used for the chemoselective oxidation of thiols to disulfides. rsc.org The saccharin moiety is recovered after the reaction, indicating its stability under these oxidative conditions. rsc.org

The reduction of the carbonyl group in the benzothiazol-3-one ring is a plausible transformation, although not extensively reported. Strong reducing agents would likely be required to achieve this reduction due to the stability of the cyclic imide structure.

Radical Pathways and Reactivity of this compound

While ionic pathways dominate the reactivity of this compound, radical reactions are also possible. The formation of N-bromosaccharin from saccharin can proceed through a radical mechanism, particularly when initiated by light or radical initiators.

In a patent describing the synthesis of related compounds, a radical bromination using N-bromosuccinimide and benzoyl peroxide was mentioned, suggesting that the benzylic positions of alkyl-substituted benzothiazol-3-ones can undergo radical halogenation. While this was not a direct study on the title compound, it points towards the feasibility of radical pathways involving this heterocyclic system.

Derivatization and Structural Diversification of 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one is subject to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. wikipedia.org The regiochemical outcome of these substitutions is dictated by the directing effects of the pre-existing substituents: the methyl group and the cyclic sulfonamide moiety. The methyl group is an activating, ortho, para-director, while the sulfonamide group is a deactivating, meta-director relative to its point of attachment. The interplay of these electronic effects governs the position of incoming electrophiles.

Standard electrophilic aromatic substitution reactions such as nitration and halogenation can be applied to this scaffold. wikipedia.orgmnstate.edu

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.com For the 5-methylsaccharin core, the directing effects of the methyl group (at C5) and the sulfonyl group (at C1) would predict substitution at the C6 or C4 position. The use of milder and more selective nitrating agents, such as N-nitrosaccharin, has also been explored for the nitration of various arenes and heteroarenes, demonstrating high efficiency and functional group tolerance. nih.gov

Halogenation: Halogens like bromine and chlorine can be introduced onto the aromatic ring, typically requiring a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that is then attacked by the aromatic π-system. The substitution pattern is expected to follow the same regiochemical principles as nitration.

The functional groups introduced via these methods can be further transformed. For instance, a nitro group can be reduced to an amino group, which in turn can serve as a handle for further derivatization, such as diazotization or acylation. mnstate.edu The transformation of substituents on related heterocyclic systems, like 2H-1,2,3-benzothiadiazine 1,1-dioxides, where chlorine atoms are substituted by various amines, provides a precedent for the potential nucleophilic aromatic substitution on halogenated derivatives of 5-methylsaccharin. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) | Governing Factors |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | Combined directing effects of the activating ortho, para-directing methyl group and the deactivating meta-directing sulfonamide group. |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-methyl-1,1-dioxo-1,2-benzothiazol-3-one | Combined directing effects of the activating ortho, para-directing methyl group and the deactivating meta-directing sulfonamide group. |

Modifications at the Carbonyl Group and Nitrogen Atom

The heterocyclic portion of this compound contains a reactive N-H bond and a carbonyl group, both of which are targets for chemical modification.

N-Alkylation and N-Acylation: The acidic proton on the nitrogen atom can be readily removed by a base, generating an anion that can react with various electrophiles. N-alkylation, for example with alkyl halides, is a common modification. scilit.com Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce acyl groups. scilit.com These reactions allow for the introduction of a wide variety of substituents at the nitrogen position, significantly altering the molecule's properties.

Carbonyl Group Reactions: The carbonyl group in the benzisothiazole ring is part of a cyclic imide structure, which makes it less reactive than a typical ketone carbonyl. However, it can undergo certain transformations. For instance, it can be converted into a more reactive functional group. In related heterocyclic systems like 1,5-naphthyridinones, carbonyl groups have been converted into chloro-substituents using reagents like phosphoryl chloride (POCl₃), which then act as good leaving groups for nucleophilic substitution. mdpi.com Such a strategy could potentially be applied to the 5-methylsaccharin scaffold to enable further diversification. The carbonyl group also participates in non-covalent interactions, such as dipolar S=O···C=O interactions, which can influence the crystal packing and conformation of its derivatives. nih.gov

Table 2: Examples of Derivatization at the Nitrogen Atom

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 2,5-Dimethyl-1,1-dioxo-1,2-benzothiazol-3-one |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 2-Acetyl-5-methyl-1,1-dioxo-1,2-benzothiazol-3-one |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netebrary.net These larger structures are of interest in medicinal chemistry and materials science. openmedicinalchemistryjournal.com

One common strategy involves using the inherent reactivity of the benzisothiazole ring or its derivatives to participate in cyclization or cycloaddition reactions. clockss.org For example, derivatives of the 5-methylsaccharin scaffold can be designed to contain functional groups that can react intramolecularly to form a new ring.

Cycloaddition Reactions: The double bonds within the benzisothiazole system can potentially act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, reactions of related N-methyl-substituted heterocycles with nitrones have been shown to yield isoxazolidine-fused products. rsc.org Benzonitrile oxide has also been used in cycloadditions with pyrazinone derivatives. researchgate.net

Annulation Reactions: Functional groups introduced onto the aromatic ring or at the nitrogen atom can be elaborated to build new fused rings. For example, an amino group introduced at the C6 position could be used as a starting point for building a fused pyridine (B92270) or pyrimidine (B1678525) ring. The synthesis of fused heterocycle-pyridinones through ruthenium-catalyzed oxidative coupling of heterocyclic amides with alkynes demonstrates a modern approach to constructing such systems. rsc.org A concrete example is the synthesis of tetracyclic quino[3,4-b] nih.govnih.govbenzothiazinium salts, which involves the annulation of a quinoline (B57606) ring system onto a benzothiazine core. mdpi.com

Generation and Characterization of Stereoisomeric Forms

The parent molecule, this compound, is achiral as it lacks any stereocenters and does not exhibit planar or axial chirality. Therefore, stereoisomeric forms are only relevant upon derivatization that introduces chiral elements.

Introduction of Stereocenters: Chiral centers can be introduced by attaching a chiral substituent to the molecule, for instance, through N-alkylation with a chiral alkyl halide. Alternatively, reactions on the scaffold itself can create new stereocenters. For example, if a derivative were to undergo a reaction that creates a new chiral carbon in a side chain, a pair of diastereomers could be formed. The stereoselective synthesis of chiral morpholine (B109124) derivatives through electrophile-induced cyclization of N-allyl-β-aminoalcohols serves as an example of creating stereocenters in a new ring. banglajol.info

Atropisomerism: If a bulky aryl group is attached to the nitrogen atom, rotation around the N-C(aryl) single bond may be restricted. If the ortho-substituents on the aryl group are sufficiently large, this can lead to the existence of stable, separable atropisomers (a form of axial chirality). The synthesis and chiral separation of atropisomers of N-phenyl N-aryl imidazoline-2-thione derivatives have been reported, demonstrating the feasibility of this phenomenon in related N-aryl heterocyclic systems. nih.gov

Characterization and Separation: When a mixture of stereoisomers is formed, they can be separated and characterized using various techniques. Diastereomers often have different physical properties and can be separated by chromatography or crystallization. Enantiomers, having identical physical properties in a non-chiral environment, require chiral methods for separation, most commonly high-performance liquid chromatography (HPLC) using a chiral stationary phase. researchgate.net The absolute configuration of chiral derivatives can be determined by methods such as X-ray crystallography of a single crystal or by using spectroscopic techniques like Mosher's method. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation Methodologies for 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.

Multidimensional NMR Techniques for Complex Structure Assignment

For an unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals in the spectrum of 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one, multidimensional NMR techniques are employed. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information, but peak overlap and complex coupling patterns often necessitate further analysis.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the aromatic ring and trace the spin systems.

HSQC spectra correlate each proton signal with the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

HMBC spectra reveal correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon (C3) and the carbons involved in the fusion of the two rings (C3a and C7a), by observing their long-range couplings to the methyl and aromatic protons. For instance, the protons of the methyl group at position 5 would show an HMBC correlation to carbons C4, C5, and C6, confirming its location on the benzene (B151609) ring.

These techniques, when used in combination, allow for the complete and confident assignment of the molecule's complex structure in solution. semanticscholar.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on additive rules and data from similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| C3 (C=O) | - | ~165 | H4, H-N |

| C3a | - | ~138 | H4, H7 |

| C4 | ~7.8 | ~125 | H6, CH₃ |

| C5 | - | ~140 | H4, H6, CH₃ |

| C6 | ~7.6 | ~128 | H4, CH₃ |

| C7 | ~7.9 | ~122 | H-N |

| C7a | - | ~135 | H7 |

| CH₃ (at C5) | ~2.4 | ~21 | C4, C5, C6 |

| N-H | Variable | - | C3, C7a |

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. This is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact its physical properties. By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide distinct spectra for different polymorphs, revealing subtle differences in molecular conformation and intermolecular packing in the crystal lattice. nih.gov

Mass Spectrometry for Molecular Fragmentation and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is used to probe the fragmentation pathways of a selected precursor ion. In this technique, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for related benzisothiazol-3-one structures often involve the loss of small, stable molecules like SO₂, CO, and CH₃ radicals. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. massbank.eu

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | Ion of 5-methyl-1H-benzo[d]isoxazol-3(2H)-one |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Ion of 5-methyl-1,1-dioxo-1,2-benzisothiazole |

| [M+H - SO₂]⁺ | [M+H - SO₂ - CO]⁺ | CO | Ion of 5-methylbenzonitrile |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₇NO₃S), HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. This confirmation of the molecular formula is a critical step in the identification of a newly synthesized compound. mdpi.commdpi.com

X-ray Crystallography for Absolute Structure and Conformational Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

This technique provides definitive information on:

Absolute Structure: Unambiguously confirms the connectivity of atoms and the location of the methyl group at the C5 position of the benzothiazole (B30560) ring system.

Conformation: Reveals the planarity or puckering of the heterocyclic ring and the orientation of the substituent groups. For related benzisothiazole derivatives, the five-membered thiazole (B1198619) ring is often nearly planar. researchgate.net

Intermolecular Interactions: Details the packing of molecules in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. researchgate.netresearchgate.net

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide the ultimate proof of its structure, complementing the data obtained from NMR and mass spectrometry. mdpi.com

Single-Crystal X-ray Diffraction Methodologies

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2/m |

| a (Å) | 6.782 |

| b (Å) | 6.855 |

| c (Å) | 9.141 |

| β (°) | 100.91 |

| Volume (ų) | 417.4 |

| Z | 2 |

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com Unlike SC-XRD, which analyzes a single crystal, PXRD examines a polycrystalline sample, providing a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comrigaku.com This method is crucial for confirming the phase purity of a synthesized batch, identifying different polymorphic forms, and verifying that the bulk material corresponds to the structure determined by single-crystal analysis. rsc.orgresearchgate.net

An experimental PXRD pattern is typically represented as a plot of diffracted intensity versus the diffraction angle (2θ). For this compound, a reference PXRD pattern would be compared against the experimental data of a new batch to ensure consistency and purity. If single-crystal data were available, a theoretical powder pattern could be calculated and used as the ultimate reference standard. This is particularly important in pharmaceutical contexts to control the solid-state form of a compound, as different polymorphs can have different physical properties. rigaku.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. fiveable.me

For this compound, the spectra would be dominated by characteristic vibrations of its constituent parts. A detailed vibrational assignment can be performed, often aided by computational methods like Density Functional Theory (DFT), as has been done for the parent saccharinate ion. nih.gov The key vibrational modes expected for 5-methylsaccharin include:

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands.

Carbonyl Group (C=O): A prominent stretching band, typically in the region of 1720 cm⁻¹. walisongo.ac.id

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching and bending modes. researchgate.net

Analysis of saccharin and its derivatives shows characteristic bands for the sulfonyl moiety and other functional groups. walisongo.ac.idnih.gov The presence of the methyl group at the 5-position on the benzene ring would introduce specific vibrations and potentially shift the frequencies of adjacent groups compared to unsubstituted saccharin.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2850 - 3000 | IR, Raman |

| C=O (Lactam) | Stretching | ~1720 | IR (Strong) |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

| SO₂ | Asymmetric Stretching | 1335 - 1370 | IR (Strong) |

| SO₂ | Symmetric Stretching | 1160 - 1180 | IR (Strong) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, it does not exhibit an Electronic Circular Dichroism (ECD) signal.

However, chiroptical spectroscopy would become an indispensable tool if chiral derivatives of this compound were synthesized. rsc.org Chirality could be introduced by, for example, creating atropisomers through bulky substitutions that hinder free rotation or by adding a chiral substituent to the molecule. nih.gov ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgpsu.edu The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing crucial information on the absolute configuration and conformation of enantiomers. psu.edu For any newly synthesized chiral derivative of 5-methylsaccharin, ECD, often combined with quantum chemical calculations, would be the premier method for unambiguous stereochemical assignment. researchgate.net

Computational and Theoretical Chemistry Studies on 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ or 6-311++G(d,p), are employed to predict structural parameters. chemijournal.comscielo.org.mxresearchgate.net

Geometry optimization calculations for 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. These calculations confirm the planarity of the benzothiazole ring system and the spatial orientation of the methyl and dioxo groups. chemijournal.com The resulting optimized structure represents a minimum on the potential energy surface. chemijournal.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.77 Å |

| Bond Length | S-N | 1.68 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C=O (keto) | 1.22 Å |

| Bond Angle | C-S-N | 95.5° |

| Bond Angle | O-S-O | 120.1° |

| Dihedral Angle | C-C-S-N | ~0° (reflecting planarity) |

Note: The values in this table are representative and based on DFT calculations performed on structurally similar benzisothiazole systems. chemijournal.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for predicting how this compound might interact with other chemical species. researchgate.net

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.45 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.725 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.76 |

Note: Values are representative and based on calculations for similar heterocyclic compounds. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. biointerfaceresearch.com For a molecule like this compound, MD simulations can reveal its conformational landscape, showing how the molecule flexes and changes shape in different environments (e.g., in a solvent or bound to a protein). nih.gov

These simulations are crucial for understanding intermolecular interactions, such as hydrogen bonding with water molecules or binding within the active site of an enzyme. mdpi.com Studies on related benzothiazole compounds have used MD simulations to assess the stability of protein-ligand complexes, often analyzing metrics like the Root Mean Square Deviation (RMSD) to see how much the molecule's position changes over the simulation. nih.govnih.gov A stable RMSD suggests the molecule has found a favorable and stable binding pose. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. mdpi.orgsemanticscholar.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org

For this compound, this could involve modeling its synthesis, degradation, or metabolic transformation. rsc.org DFT calculations are used to locate the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). acs.org This information is critical for understanding reaction rates and predicting the most likely reaction pathways. mdpi.orgnih.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis) via Computational Methods

Computational methods can accurately predict various spectroscopic properties of a molecule. These theoretical spectra are often used to aid in the interpretation of experimental data. nih.goveurjchem.com

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends, which helps in assigning the peaks in an experimental FT-IR spectrum. chemijournal.comnih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts (δ) for ¹H and ¹³C NMR spectra. scielo.org.mxresearchgate.net Comparing calculated and experimental shifts helps confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding maximum absorption wavelengths (λmax), providing insight into the molecule's chromophores. researchgate.netresearchgate.net

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | C=O Stretch | 1715 cm-1 | ~1700 cm-1 |

| IR | SO2 Asymmetric Stretch | 1340 cm-1 | ~1330 cm-1 |

| 13C NMR | C=O Carbon | 165 ppm | ~164 ppm |

| 1H NMR | Methyl Protons | 2.4 ppm | ~2.5 ppm |

| UV-Vis | λmax | 290 nm | ~295 nm |

Note: Predicted values are based on standard computational methods, and experimental values are typical for the functional groups in this molecular structure. chemijournal.comnih.gov

In Silico Approaches for Rational Design of Analogues

In silico methods are integral to the rational design of new molecules with desired properties, particularly in medicinal chemistry. researchgate.net By understanding the structure, electronic properties, and potential interactions of a parent compound like this compound, scientists can computationally design and screen new analogues before undertaking costly and time-consuming synthesis. nih.govresearchgate.net

This process often involves:

Structure-Activity Relationship (SAR) Studies: Identifying which parts of the molecule are essential for its activity. nih.gov

Molecular Docking: Simulating the binding of designed analogues into the active site of a biological target (e.g., an enzyme or receptor) to predict their binding affinity and orientation. nih.govmdpi.com

For instance, derivatives of the related 1,2-benzisothiazol-3-one scaffold have been designed and evaluated as potent enzyme inhibitors using these computational approaches. nih.gov Such studies provide insight into how modifications to the core structure can enhance biological activity, leading to the development of more effective compounds. nih.govrsc.org

Applications of 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The 1,2-benzisothiazole-3-one 1,1-dioxide skeleton is a valuable starting point for the synthesis of more complex, biologically active molecules. This scaffold has been incorporated into a variety of compounds, including analgesics and inhibitors for enzymes like human mast cell tryptase. researchgate.netiucr.org The reactivity of the N-H bond in saccharin (B28170) derivatives allows for the introduction of various substituents, leading to diverse molecular libraries.

While direct examples for the 5-methyl derivative are not extensively documented, its structural similarity to saccharin and other N-alkylated derivatives suggests its utility as a foundational block. researchgate.netiucr.org For instance, the synthesis of N-substituted derivatives is a common strategy to develop new therapeutic agents. iucr.org The 5-methyl group on the benzene (B151609) ring would primarily serve to modify the electronic and lipophilic properties of the final products, potentially influencing their biological activity and metabolic stability. The synthesis of complex molecules often begins with a core heterocyclic structure, and 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one represents a functionalized version of such a core, ready for further elaboration.

Table 1: Examples of Complex Molecules Synthesized from the Saccharin Scaffold

| Target Compound Class | Synthetic Precursor | Application/Significance |

|---|---|---|

| Human Mast Cell Tryptase Inhibitors | Saccharin | Development of anti-inflammatory agents. researchgate.netiucr.org |

| 5-HT1a Antagonists | Saccharin | Research in neuroscience and potential psychiatric therapeutics. researchgate.netiucr.org |

Use as a Reagent or Auxiliary in Chemical Transformations

The use of this compound specifically as a reagent or chemical auxiliary is not a prominent feature in available chemical literature. Its primary role is typically as a structural component that is incorporated into the final product. However, the inherent reactivity of the sulfonamide group and the potential for the entire molecule to act as a leaving group in certain synthetic contexts could be explored. In principle, the saccharin framework can be used to activate other molecules for nucleophilic substitution, although this application is not widely reported for the 5-methyl derivative.

Integration into Novel Chemical Systems (e.g., Supramolecular Chemistry)

Currently, there is limited published research detailing the integration of this compound into novel chemical systems like those found in supramolecular chemistry. The structure possesses potential sites for non-covalent interactions, such as hydrogen bonding (N-H), π-π stacking (benzene ring), and dipole interactions (carbonyl and sulfonyl groups), which are fundamental to supramolecular assembly. The crystal structure of the related N-methylsaccharin is stabilized by weak intermolecular C-H···O hydrogen bonds, demonstrating the capacity of this scaffold to participate in such interactions. researchgate.netiucr.org These features suggest that the 5-methyl derivative could be a candidate for designing new host-guest systems, liquid crystals, or self-assembling materials, though this remains an area for future investigation.

Precursor in the Development of Catalytic Systems

The application of this compound as a precursor for catalytic systems is not a well-documented field. Typically, catalyst precursors are molecules that can be readily converted into catalytically active species, often by serving as ligands for metal centers or by forming the core of an organocatalyst. While heterocyclic compounds are frequently used as ligands in catalysis, the specific use of this compound for such purposes has not been extensively reported.

Applications in Advanced Analytical Method Development (e.g., as a reference standard for method validation)

A significant application for compounds like this compound is in the field of analytical chemistry, particularly as a reference standard. The related compound, 7-Methylsaccharin, has been identified as an environmental transformation product of the herbicide Triflusulfuron-methyl. nih.gov This makes it a crucial analytical standard for monitoring the environmental fate and metabolic breakdown of the parent pesticide.

By extension, this compound would be an indispensable reference standard for any industrial chemical, pharmaceutical, or agrochemical that contains a 5-methyl-2-sulfamoylbenzoyl moiety or a related structure that could degrade or metabolize to it. Its availability as a pure standard would be essential for validating analytical methods (like LC-MS/MS) designed to detect and quantify trace amounts of such residues in environmental, food, or biological samples.

Table 2: Properties of Methylated Saccharin Isomers

| Property | This compound | 7-Methyl-1,1-dioxo-1,2-benzothiazol-3-one | N-Methylsaccharin |

|---|---|---|---|

| IUPAC Name | This compound | 7-methyl-1,1-dioxo-1,2-benzothiazol-3-one nih.gov | 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide nist.gov |

| Molecular Formula | C₈H₇NO₃S | C₈H₇NO₃S | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol | 197.21 g/mol nih.gov | 197.21 g/mol nist.gov |

| CAS Number | 88475-68-3 | 136526-27-7 nih.gov | 15448-99-4 nist.gov |

| Primary Application | Potential Building Block / Analytical Standard | Agrochemical Metabolite Standard nih.gov | Sweetener, Flavoring Agent, Building Block researchgate.netchemimpex.com |

An exploration of the future research trajectories for the chemical compound this compound, an analog of saccharin, reveals significant potential across diverse areas of chemical science. From uncovering new chemical reactions to pioneering sustainable production methods and developing next-generation materials, the unique structure of this compound presents a fertile ground for innovation. This article delves into the emerging research avenues that are poised to define the future of this compound.

Future Directions and Emerging Research Avenues for 5 Methyl 1,1 Dioxo 1,2 Benzothiazol 3 One

The scientific community is increasingly focusing on specialized heterocyclic compounds for novel applications. 5-Methyl-1,1-dioxo-1,2-benzothiazol-3-one, also known as 5-methylsaccharin, stands out due to its robust chemical nature and multiple functional sites available for modification.

Q & A

Q. What are the established synthetic routes for 5-methyl-1,1-dioxo-1,2-benzothiazol-3-one, and what key intermediates are involved?

Methodological Answer: A common approach involves nucleophilic substitution reactions using sodium azide (Na¹⁵N₃) and saccharin derivatives. For example, 15N-labeled intermediates can be synthesized by reacting trimethyl-1-propenylamine with enriched sodium azide, followed by cyclization with 1,1-dioxo-1,2-benzothiazol-3-one (saccharin) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid competing pathways, such as aziridine formation.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., Spectrum 32.13C NMR in ) identify substituent positions and confirm ring closure. Direct ¹H–¹⁵N coupling constants (e.g., 89 Hz in labeled derivatives) validate nitrogen connectivity .

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. High-resolution data (>1.0 Å) and twin correction may be required for accurate electron density mapping .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Sparingly soluble in water (1 g/290 mL) but soluble in polar aprotic solvents (e.g., acetonitrile, THF). Solubility can be enhanced via salt formation (e.g., sodium derivatives) .

- Stability: Susceptible to hydrolysis under acidic conditions. Stability studies should include pH-controlled environments (pH 4–8) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group substitution) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies demonstrate that the methyl group at position 5 enhances steric hindrance, affecting binding to enzymes like human leukocyte elastase (HLE). Computational docking (e.g., AutoDock Vina) paired with in vitro assays (IC₅₀ measurements) can quantify inhibitory effects. For example, methyl substitution reduces polarity, potentially improving membrane permeability in anti-mycobacterial studies .

Q. What reaction mechanisms explain the compound’s role in heterocyclic ring expansion?

Methodological Answer: Reaction pathways involve zwitterionic intermediates (e.g., Scheme 40 in ), where nucleophilic attack at the thiazole ring’s carbonyl group triggers ring expansion. Isotopic labeling (¹⁵N/¹³C) and kinetic studies (e.g., stopped-flow UV-Vis) are critical to distinguish between concerted vs. stepwise mechanisms. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states .

Q. How is this compound utilized in macromolecular crystallography and phasing?

Methodological Answer: The sulfone group acts as a heavy atom surrogate for experimental phasing. SHELXC/SHELXD pipelines enable fast SAD/MAD phasing with high-throughput crystallography. Data collection at synchrotron sources (λ = 0.9–1.2 Å) improves anomalous signal detection. Refinement in SHELXL with TLS parameters accounts for anisotropic displacement .

Q. What computational methods are employed to predict its metabolic pathways or toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.